Tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-B]pyridine-6-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It serves as a model compound for understanding the behavior of similar heterocyclic structures in biological systems .
Medicine
In medicinal chemistry, tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(aminomethyl)pyridine-3-carboxylate
- tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate
- tert-Butyl 4-(aminomethyl)pyridine-3-carboxylate
Uniqueness
tert-Butyl 2-(aminomethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both the aminomethyl and tert-butyl ester groups. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-7-9-4-5-10(6-14)15-11(9)8-16/h4-5H,6-8,14H2,1-3H3 |
InChI Key |
IYPGGXIVYRXXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)CN |
Origin of Product |
United States |
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